molecular formula C17H26N2O B5696790 4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide

4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide

Cat. No. B5696790
M. Wt: 274.4 g/mol
InChI Key: IQJUNYPDQRHBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide, also known as MTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTB is a white crystalline powder that is soluble in water, ethanol, and acetone.

Scientific Research Applications

4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been found to have antitumor, anti-inflammatory, and antioxidant properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been found to have insecticidal properties and has been investigated for its potential use as a pesticide. In materials science, 4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been studied for its potential use as a building block for the synthesis of new materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been found to have various biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. It is also soluble in water and other common solvents, making it easy to work with in the lab. However, there are also some limitations to its use. 4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide is relatively expensive compared to other compounds, which may limit its use in some experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for 4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide in these conditions. Another area of interest is its potential use as a pesticide in agriculture. Further studies are needed to determine its efficacy and safety in this application. Additionally, 4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide could be investigated for its potential use in the synthesis of new materials with unique properties. Overall, 4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide is a promising compound with a wide range of potential applications, and further research is needed to fully understand its properties and potential uses.

Synthesis Methods

4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The resulting compound is then reacted with N,N,N',N'-tetramethyl-piperidine to form 4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide.

properties

IUPAC Name

4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-12-6-8-13(9-7-12)15(20)18-14-10-16(2,3)19-17(4,5)11-14/h6-9,14,19H,10-11H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJUNYPDQRHBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204233
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

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